molecular formula C5H5F3O2 B1352496 4,4,4-Trifluoro-3-methyl-2-butenoic acid CAS No. 69056-67-3

4,4,4-Trifluoro-3-methyl-2-butenoic acid

Cat. No. B1352496
CAS RN: 69056-67-3
M. Wt: 154.09 g/mol
InChI Key: QRRCTLYMABZQCS-NSCUHMNNSA-N
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Description

4,4,4-Trifluoro-3-methyl-2-butenoic acid is a chemical compound with the linear formula CF3C(CH3)=CHCO2H . It has a molecular weight of 154.09 . This compound is employed in the synthesis of trifluoromethylated hydrindenes .


Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-3-methyl-2-butenoic acid can be represented by the SMILES string CC(=CC(=O)O)C(F)(F)F . The InChI representation is InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 158-163 °C and a melting point of 28-30 °C . The density is 1.318 g/mL at 25 °C . It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Application 7: Catalyst in Polymerization Reactions

This application leverages the unique properties of the trifluoromethyl group to enhance the material properties of polymers. The use of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in such reactions underscores its versatility and importance in advanced material synthesis .

Application 9: Solvent for Pigments

These applications demonstrate the versatility of 4,4,4-Trifluoro-3-methyl-2-butenoic acid in various scientific and industrial contexts. For detailed experimental procedures and quantitative data, it is recommended to consult specific scientific publications or technical documents related to these applications .

properties

IUPAC Name

(E)-4,4,4-trifluoro-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRCTLYMABZQCS-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-3-methyl-2-butenoic acid

CAS RN

69056-67-3, 93404-33-2
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-3-methyl-2-butenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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